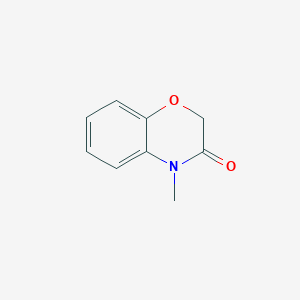

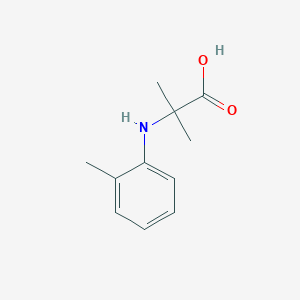

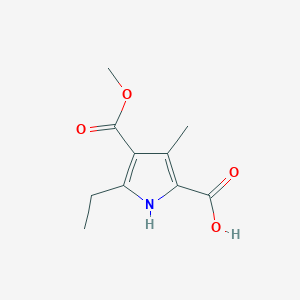

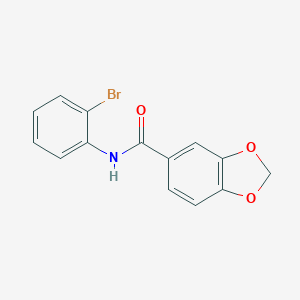

1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-チオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione” is a derivative of pyrazolone . Pyrazolone derivatives have shown analgesic, anti-inflammatory, and antipyretic activity . The use of these compounds in medicine is decreasing due to their side effects and the emergence of more effective drugs .

Synthesis Analysis

A scalable method for the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes has been developed . The reaction proceeded under mild conditions, favoring the retention of labile ester groups . The resulting compounds did not require further purification .Chemical Reactions Analysis

Azomethines with alkoxyl and alkoxycarbonyl groups were obtained in preparative yields (75–85%) through condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 1 with alkoxy (formyl)phenylpyridine-3 (4)-carboxylates, 5-aryl-1,2-oxazole- and 4,5-dichloro-1,2-thiazole-3-carbaldehydes in anhydrous methanol under reflux .科学的研究の応用

抗菌および抗マイコバクテリア活性

イミダゾール誘導体は、本研究対象化合物も含め、抗菌および抗マイコバクテリア効果を示すことが証明されています。研究者たちは、細菌感染症や結核との闘いにおけるその可能性を探求してきました。 これらの化合物は、微生物酵素および細胞壁の合成を阻害するため、創薬のための有望な候補となっています .

その他の用途

上記分野に加えて、イミダゾール含有化合物は、創傷治癒、神経保護、酵素阻害など、さまざまな分野での可能性が探索されています。研究者たちは、新しい用途と作用機序を明らかにし続けています。

要約すると、1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-チオンは、さまざまな科学分野において大きな可能性を秘めています。 その多面的特性は、さらなる調査と創薬のための興味深い対象となっています . この化合物は潜在的な可能性を示していますが、その用途を完全に実現するためには、厳格な研究が不可欠です。

将来の方向性

The promising directions of the synthesis of new biologically active compounds of the pyrazolone series include the construction of azomethine heterocyclic derivatives from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 1 and aromatic or heterocyclic aldehydes . These compounds can be potential drugs and are capable of forming metal complexes with Zn, Cu, Ag, Pd, Pt, Ce, La, and other metals .

作用機序

Target of Action

Similar compounds have been shown to have a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been shown to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

生化学分析

Biochemical Properties

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to form complexes with metal ions, which can influence its reactivity and stability. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, it can bind to proteins like albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

The effects of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate the expression of antioxidant enzymes, providing protection against oxidative damage .

Molecular Mechanism

At the molecular level, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. The compound has been found to inhibit the activity of certain proteases, which are involved in protein degradation. Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of antioxidant pathways .

Dosage Effects in Animal Models

The effects of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the species and the duration of exposure .

Metabolic Pathways

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione, which is involved in detoxification processes .

Transport and Distribution

The transport and distribution of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. It can also interact with membrane transporters, affecting its uptake and efflux from cells .

Subcellular Localization

The subcellular localization of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is critical for its activity and function. The compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity. Targeting signals within the compound’s structure may direct it to specific cellular compartments .

特性

IUPAC Name |

1,5-dimethyl-2-phenylpyrazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHQZVDOSQVERW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N(N1C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-69-2 |

Source

|

| Record name | Thiopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)